1-(2,6-Dimethylpyridin-3-YL)ethanone
Overview
Description
Molecular Structure Analysis
The molecular weight of “1-(2,6-Dimethylpyridin-3-YL)ethanone” is 149.19 g/mol. The InChI code for this compound is 1S/C9H11NO/c1-6-4-5-9(8(3)11)7(2)10-6/h4-5H,1-3H3 .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 149.19 g/mol.
Scientific Research Applications
Hydrogen-Bonding Patterns in Enaminones :
- The study by Balderson et al. (2007) in "Acta crystallographica. Section C, Crystal structure communications" discusses the hydrogen-bonding patterns in enaminones, including compounds structurally related to 1-(2,6-Dimethylpyridin-3-yl)ethanone. They focus on the bifurcated intra- and intermolecular hydrogen bonding in such compounds, which leads to the formation of specific ring structures and stabilizes the crystal structures through weak interactions like C-H...Br and Br...O interactions (Balderson et al., 2007).
Catalytic Behavior Towards Ethylene Reactivity :
- Sun et al. (2007) in the "Journal of Organometallic Chemistry" investigated the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines, including 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone. Their research highlights the catalytic activities of these complexes in ethylene oligomerization and polymerization (Sun et al., 2007).
Synthesis and Antimicrobial Activity :
- Salimon et al. (2011) in "Sains Malaysiana" synthesized 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound related to this compound, and evaluated its antimicrobial activity. Their study found significant antimicrobial activity in this compound, indicating potential applications in developing new antimicrobial agents (Salimon et al., 2011).
Characterization of Acid Surfaces by Adsorption :
- Corma et al. (1984) in the "Journal of Catalysis" investigated the adsorption of 2,6-Dimethylpyridine on various surfaces. Their research provides insights into the interaction of molecules like this compound with different types of surfaces, which is crucial for understanding catalytic and surface chemistry (Corma et al., 1984).
Synthesis and Characterization of Key Intermediate of Etoricoxib :
- Pan Hai-ya (2012) in "Guangzhou Chemical Industry" synthesized and characterized 2-(4-carbosulfonylphenyl)-1-(6-methyl-3-pyridinyl)ethanone, a key intermediate of Etoricoxib, which is structurally related to this compound. This research contributes to the field of pharmaceutical synthesis and highlights the importance of such compounds in drug development (Pan Hai-ya, 2012).
Fluoro‐Boron Complexes as Biocides :
- Saxena and Singh (1994) in "Journal Fur Praktische Chemie-chemiker-zeitung" synthesized and studied the biological properties of difluoroboron(III) compounds, using ligands including 1-(pyridin-2-yl)ethanone. Their work explores the potential of these complexes as fungicides and bactericides, demonstrating the broader application of this compound related compounds in biological and medicinal chemistry (Saxena & Singh, 1994).
Safety and Hazards
The safety information for “1-(2,6-Dimethylpyridin-3-YL)ethanone” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
1-(2,6-dimethylpyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-5-9(8(3)11)7(2)10-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICFGQJIWDJROU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536950 | |
Record name | 1-(2,6-Dimethylpyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1721-25-1 | |
Record name | 1-(2,6-Dimethyl-3-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1721-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dimethylpyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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